molecular formula C12H12N2O3S B1305624 3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 320784-65-4

3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305624
CAS No.: 320784-65-4
M. Wt: 264.3 g/mol
InChI Key: SUGSIWBFIBIQDM-UHFFFAOYSA-N
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Description

3-(Thiazol-2-ylcarbamoyl)-bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of norcantharidin with 2-aminothiazole in the presence of 4-dimethylaminopyridine as a catalyst and acetonitrile as a solvent. The mixture is stirred at room temperature for six hours, resulting in the formation of the desired compound, which is then filtered and washed with ethanol to yield a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The thiazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of a thiazole ring and a bicyclic heptene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(14-12-13-3-4-18-12)8-6-1-2-7(5-6)9(8)11(16)17/h1-4,6-9H,5H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGSIWBFIBIQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385230
Record name 3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320784-65-4
Record name 3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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